molecular formula C12H16O2 B373746 2-(2,2-Dimethylpropyl)benzoic acid CAS No. 51351-79-2

2-(2,2-Dimethylpropyl)benzoic acid

Cat. No.: B373746
CAS No.: 51351-79-2
M. Wt: 192.25g/mol
InChI Key: WZPYTOSIMXYFQL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a 2,2-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethylpropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)benzoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropyl)benzaldehyde
  • 2-(2,2-Dimethylpropyl)benzyl alcohol
  • 2-(2,2-Dimethylpropyl)benzonitrile

Comparison

Compared to its similar compounds, 2-(2,2-Dimethylpropyl)benzoic acid is unique due to its carboxylic acid functional group. This group imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The presence of the 2,2-dimethylpropyl group also enhances its lipophilicity, influencing its solubility and interaction with biological membranes .

Properties

IUPAC Name

2-(2,2-dimethylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYTOSIMXYFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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